Enantiomer-Specific SIRT1 Inhibitory Activity: (R)-Selisistat vs. Racemate and (S)-Enantiomer
(R)-Selisistat (EX-242) is the inactive R-enantiomer of the SIRT1 inhibitor EX-527. In direct comparisons, the racemate (rac-EX-527) exhibits an IC50 of 38 nM against SIRT1, while the active (S)-enantiomer (EX-243) demonstrates similar potency, and the (R)-enantiomer (EX-242) is inactive [1]. This enantioselectivity provides a clear rationale for using (R)-Selisistat as a stereochemical negative control in SIRT1 inhibition assays .
| Evidence Dimension | SIRT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Racemic EX-527: 38 nM; (S)-Enantiomer (EX-243): similar potency (~38 nM) |
| Quantified Difference | >1,000-fold lower potency for (R)-Selisistat vs. racemate/(S)-enantiomer |
| Conditions | Cell-free enzymatic assay |
Why This Matters
This stereochemical specificity enables precise experimental design where (R)-Selisistat serves as a well-defined negative control, ensuring that observed biological effects are attributable to SIRT1 inhibition rather than off-target or scaffold-based activities.
- [1] ChEBI. rac-selisistat (CHEBI:90196). View Source
